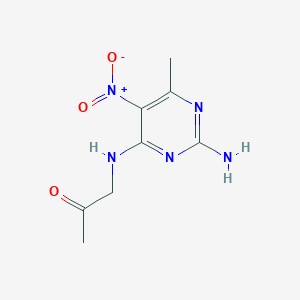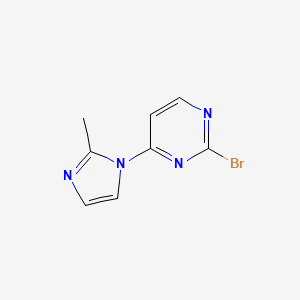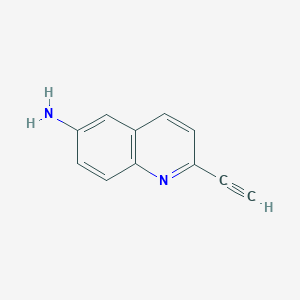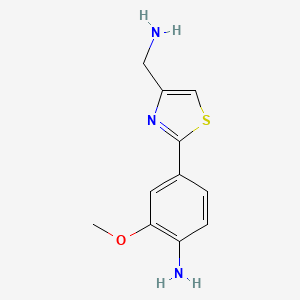
4-(4-(Aminomethyl)thiazol-2-yl)-2-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(Aminomethyl)thiazol-2-yl)-2-methoxyaniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the aminomethyl and methoxyaniline groups in the compound enhances its potential for various applications in medicinal chemistry and other scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Aminomethyl)thiazol-2-yl)-2-methoxyaniline typically involves the formation of the thiazole ring followed by the introduction of the aminomethyl and methoxyaniline groups. One common method involves the reaction of 2-aminothiazole with formaldehyde and a suitable amine under acidic conditions to form the aminomethylthiazole intermediate. This intermediate is then reacted with 2-methoxyaniline in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(Aminomethyl)thiazol-2-yl)-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles like halides, amines, and alcohols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
4-(4-(Aminomethyl)thiazol-2-yl)-2-methoxyaniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(4-(Aminomethyl)thiazol-2-yl)-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the death of cancer cells or the inhibition of microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-(Aminomethyl)thiazol-2-yl)-2-methoxyaniline
- **4-(4-(Methylthio)thiazol-2-yl)-2-methoxyaniline
- **4-(4-(Hydroxymethyl)thiazol-2-yl)-2-methoxyaniline
Uniqueness
4-(4-(Aminomethyl)thiazol-2-yl)-2-methoxyaniline is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the aminomethyl group enhances its potential for forming hydrogen bonds and interacting with biological targets, while the methoxyaniline group contributes to its stability and solubility .
Eigenschaften
Molekularformel |
C11H13N3OS |
|---|---|
Molekulargewicht |
235.31 g/mol |
IUPAC-Name |
4-[4-(aminomethyl)-1,3-thiazol-2-yl]-2-methoxyaniline |
InChI |
InChI=1S/C11H13N3OS/c1-15-10-4-7(2-3-9(10)13)11-14-8(5-12)6-16-11/h2-4,6H,5,12-13H2,1H3 |
InChI-Schlüssel |
RINPCNWLBCYPBU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=NC(=CS2)CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





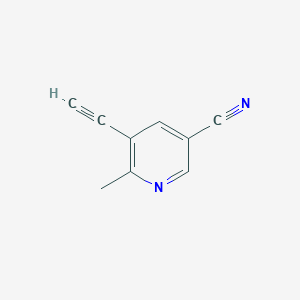
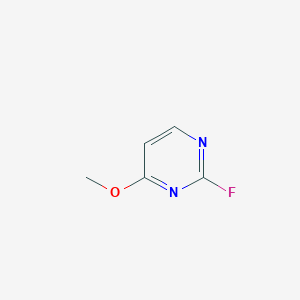
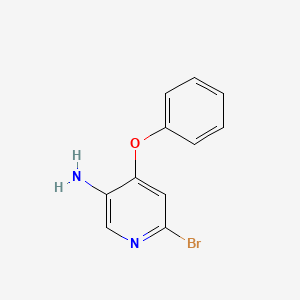
![7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13113366.png)
